2-Methyl-1H-indene-3-carboxamide
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3H-indene-1-carboxamide |
InChI |
InChI=1S/C11H11NO/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
GXGGUAXVFLDSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Carboxamide Formation
A traditional approach involves Friedel-Crafts alkylation to install the methyl group on the indene ring. Starting with 1H-indene, methyl substitution at position 2 is achieved using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst such as AlCl₃. Subsequent carboxylation at position 3 is performed via reaction with phosgene (COCl₂) or trichloromethyl chloroformate (TCF), followed by amidation using aqueous ammonia or primary amines.
Reaction Scheme:
-
Methylation:
-
Carboxylation:
-
Amidation:
This route typically yields 60–70% product, with purification via column chromatography (hexanes/ethyl acetate).
Direct Aminolysis of Indene Esters
An alternative method employs pre-functionalized indene esters as intermediates. Ethyl 2-methyl-1H-indene-3-carboxylate, synthesized via Pd-catalyzed coupling or esterification, undergoes aminolysis with ammonia or methylamine in ethanol or THF.
Example Protocol:
-
Ester Synthesis: Ethyl 2-methyl-1H-indene-3-carboxylate is prepared by reacting 2-methylindene with ethyl chloroformate in the presence of pyridine (yield: 75–80%).
-
Aminolysis: The ester is treated with 7N NH₃ in ethanol at 60°C for 12 hours, yielding the carboxamide (yield: 85–90%).
Modern Catalytic Approaches
Transition Metal-Catalyzed C–H Activation
Recent advances utilize palladium or rhodium catalysts to directly functionalize the indene core. For instance, a Pd(II)/PPh₃ system enables regioselective C–H amidation at position 3, bypassing the need for pre-functionalized intermediates.
Optimized Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Solvent: DMF at 100°C
-
Yield: 78%
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A one-pot protocol for this compound involves simultaneous methylation and amidation under microwave conditions (150°C, 20 min), achieving 82% yield.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize scalability and cost-efficiency. Continuous flow systems enable precise control over reaction parameters (temperature, residence time), enhancing reproducibility. A representative setup for large-scale synthesis includes:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Temperature | 120°C |
| Pressure | 10 bar |
| Catalyst | Heterogeneous Al₂O₃ |
| Throughput | 1 kg/h |
This method achieves 90% conversion with 85% isolated yield after recrystallization.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for each preparation route:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts | 65 | 95 | Moderate | 12.50 |
| Ester Aminolysis | 88 | 98 | High | 8.20 |
| C–H Activation | 78 | 97 | Low | 22.00 |
| Microwave-Assisted | 82 | 96 | Moderate | 15.30 |
| Continuous Flow | 85 | 99 | High | 6.80 |
Reaction Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated indene derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anti-Cancer Properties
One of the most significant applications of 2-Methyl-1H-indene-3-carboxamide is its potential as an anti-cancer agent. Research has shown that compounds derived from indene structures can induce apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). The compounds have been noted for their ability to sensitize cancer cells to apoptotic signals, making them promising candidates for treating various types of cancer, including:
- Neuroblastoma
- Colorectal Carcinomas
- Breast Carcinoma
- Pancreatic Cancer
A study highlighted the efficacy of these compounds in inhibiting tumor growth and promoting cell death in models of pancreatic cancer, demonstrating significant therapeutic potential in vivo .
1.2 Discoidin Domain Receptor Inhibition
Another notable application is in the inhibition of Discoidin Domain Receptor 1 (DDR1), which is implicated in cancer progression and metastasis. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on DDR1. One compound exhibited a half-maximal inhibitory concentration (IC50) of 14.9 nM, showing promise in suppressing collagen-induced signaling pathways associated with epithelial-mesenchymal transition, a critical process in cancer metastasis .
Environmental Applications
2.1 Degradation Studies
Research has also explored the environmental implications of indene compounds, including this compound. Studies on the degradation pathways of indenes have identified their transformation products under various conditions, which are crucial for understanding their environmental fate. For instance, specific degradation protocols have been developed that utilize natural catalysts to convert indenes into less harmful substances .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of synthesized compounds .
Data Tables
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a recent study focused on pancreatic cancer, a derivative of this compound demonstrated significant inhibition of tumor growth in orthotopic mouse models. The compound not only suppressed colony formation but also showed favorable pharmacokinetic properties when administered orally, indicating its potential for clinical application .
Case Study 2: Environmental Impact Assessment
Another research effort assessed the environmental degradation of indenes, including this compound, under various catalytic conditions. The findings revealed effective degradation pathways that could mitigate the environmental impact of these compounds, emphasizing the importance of understanding chemical behavior in ecological contexts .
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Methyl-1H-indene-3-carboxamide with structurally related compounds, emphasizing substituents, functional groups, and physicochemical properties:
Key Observations:
- Core Structure Differences: Indene (non-aromatic cyclopentene fused to benzene) vs. indole (aromatic with nitrogen). Indoles exhibit distinct electronic properties and biological interactions due to their aromaticity and lone pair on nitrogen .
- Functional Groups :
- Carboxamide (CONH₂) : Enhances hydrogen bonding and stability compared to carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), which are more acidic and prone to ionization .
- Aldehyde (CHO) : High reactivity for condensation or oxidation reactions, unlike the carboxamide’s nucleophilic amide group .
- Amine (NH₂) : Basic character enables salt formation (e.g., hydrochloride in ), improving aqueous solubility relative to neutral carboxamides .
Q & A
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing 2-Methyl-1H-indene-3-carboxamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR (400 MHz) to resolve proton environments, particularly distinguishing aromatic protons (δ 7.6–7.7 ppm) and methyl/ester groups (δ 2.0–4.9 ppm). Multiplicity and coupling constants (e.g., ) help confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., CHNO) with precision (<1 ppm error). For example, HRMS-ESI can confirm [M+H] peaks .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using solvent systems like pentane:ethyl acetate (3:2 or 9:1) to calculate retention factors () and assess purity .
Basic: What are the standard synthetic routes for this compound?
Answer:
- Esterification: React 2,3-dihydro-1H-indene carboxylic acid derivatives with methanol in the presence of strong acid catalysts (e.g., HSO or HCl) to form ester intermediates .
- Multi-Step Functionalization: Introduce substituents via bromination (e.g., 5-bromo derivatives using NBS) or azide coupling (e.g., NaN in DMF) for advanced intermediates .
- Purification: Use column chromatography with silica gel and gradient elution (e.g., pentane to ethyl acetate) to isolate products. Yields typically range from 75% to 80% .
Advanced: How can synthetic yields be optimized for this compound derivatives?
Answer:
- Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., HSO vs. FeCl) to enhance esterification efficiency .
- Temperature Control: Optimize reflux conditions (e.g., 80–110°C) to balance reaction rate and side-product formation. For example, prolonged heating (>5 h) may degrade acid-sensitive groups .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for azide substitutions to improve nucleophilicity and reaction homogeneity .
Advanced: How can mechanistic pathways be elucidated for reactions involving this compound?
Answer:
- Isotopic Labeling: Introduce -labeled methyl groups to track carboxamide formation via NMR .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., ester hydrolysis vs. amidation) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for competing pathways .
Advanced: What methodological frameworks are used to resolve contradictions in spectroscopic or synthetic data?
Answer:
- Iterative Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Reproducibility Protocols: Standardize reaction conditions (e.g., stoichiometry, solvent purity) across labs to minimize batch-to-batch variability .
- Meta-Analysis: Compare published data (e.g., PubChem entries) to identify outliers in melting points or values .
Advanced: How is this compound evaluated for biological activity?
Answer:
- In Vitro Assays: Screen antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus) .
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin inhibition) with IC calculations to assess potency .
- Structural-Activity Relationship (SAR): Modify substituents (e.g., methoxy or fluoro groups) and correlate changes with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
